

(S)-N-Formylsarcolysine solubility in common lab solvents

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Compound of Interest

Compound Name: (S)-N-Formylsarcolysine

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An In-Depth Technical Guide on the Solubility of **(S)-N-Formylsarcolysine** and its Analogue, Melphalan, in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-formylsarcolysine, with a primary focus on its closely related and well-documented analogue, melphalan. Due to the limited availability of direct solubility data for **(S)-N-Formylsarcolysine**, this paper presents quantitative solubility data for melphalan in common laboratory solvents to serve as a valuable reference. The potential impact of the N-formyl group on the solubility of sarcolysine is also discussed. Furthermore, this guide outlines standard experimental protocols for solubility determination and includes a visual representation of a general experimental workflow.

Introduction

(S)-N-Formylsarcolysine is a derivative of sarcolysine, an amino acid derivative of nitrogen mustard. Sarcolysine and its analogues, such as melphalan, are alkylating agents of significant interest in cancer research. The solubility of these compounds in various solvents is a critical parameter for their laboratory handling, formulation development, and in vitro and in vivo studies. This guide aims to provide researchers with the available solubility data and methodologies relevant to **(S)-N-Formylsarcolysine**.

Solubility of Melphalan: A Close Structural Analogue

Melphalan, or (S)-4-[bis(2-chloroethyl)amino]phenylalanine, is structurally very similar to **(S)-N-Formylsarcosine**, differing only by the presence of a formyl group on the alpha-amino nitrogen in the latter. The solubility of melphalan has been documented in several common laboratory solvents and provides a strong foundational reference for estimating the solubility characteristics of its N-formylated counterpart.

Quantitative Solubility Data for Melphalan

The following table summarizes the reported solubility of melphalan in various solvents.

| Solvent | Solubility | Notes |
|---------------------------|---|---|
| Dimethyl Sulfoxide (DMSO) | Approximately 5 mg/mL[1][2] | A common solvent for preparing stock solutions. |
| 3.5 mg/mL (11.46 mM)[3] | Moisture-absorbing DMSO can reduce solubility. Fresh DMSO is recommended. | |
| Methanol | Approximately 2 mg/mL[1][2] | A polar protic solvent. |
| 2.8 - 5.6 mg/mL[4] | | |
| 95% Ethanol | < 0.9 mg/mL[4] | |
| 10% Aqueous Ethanol | 1.3 mg/mL[4] | |
| Water | Practically insoluble[5] | |
| Insoluble[3] | | |

Potential Influence of the N-Formyl Group on Solubility

The introduction of a formyl group to the alpha-amino nitrogen of sarcosine is expected to alter its physicochemical properties, including solubility. The formyl group is an electron-withdrawing group, which will decrease the basicity of the nitrogen atom. This reduction in basicity may lead to lower solubility in acidic aqueous solutions compared to melphalan.

Conversely, the formyl group can act as a hydrogen bond acceptor and potentially a weak hydrogen bond donor. This might enhance its solubility in polar protic solvents like alcohols, and in aprotic polar solvents like DMSO, compared to the parent compound. However, without direct experimental data, these projections remain theoretical.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of **(S)-N-Formylsarcosine** would require experimental validation. The following outlines a general protocol for determining the solubility of a compound in various solvents.

Materials

- **(S)-N-Formylsarcosine**
- A selection of common laboratory solvents (e.g., Water, Phosphate-Buffered Saline (PBS), DMSO, Ethanol, Methanol, Acetonitrile)
- Analytical balance
- Vortex mixer
- Thermostatic shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Method: Shake-Flask Method

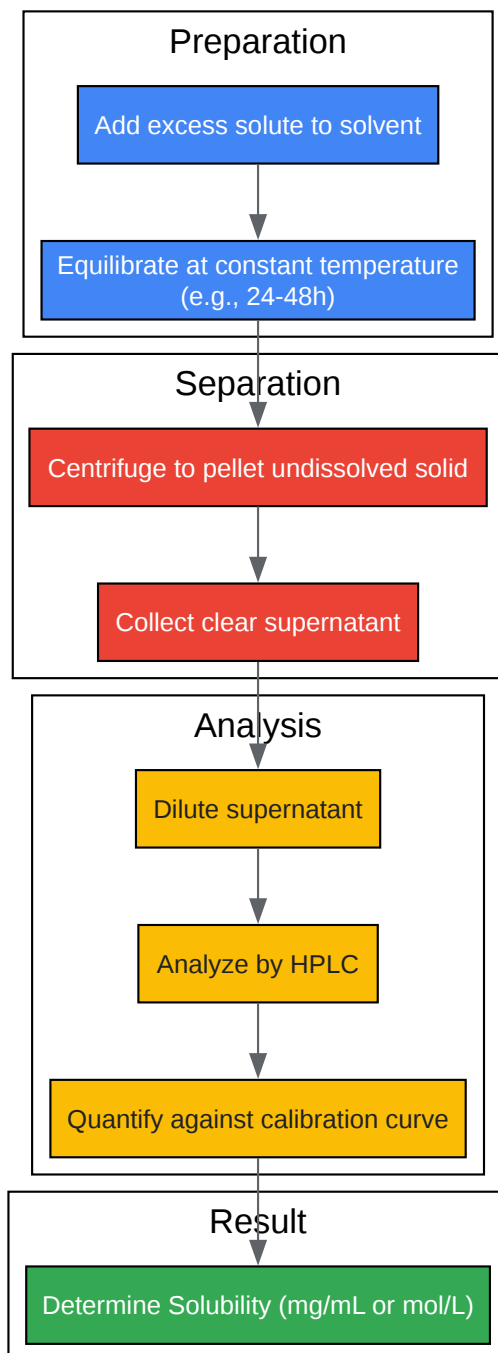
- Preparation of Saturated Solutions:
 - Add an excess amount of **(S)-N-Formylsarcosine** to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

- Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Processing:
 - After equilibration, allow the vials to stand to let the undissolved solid settle.
 - Centrifuge the vials at a high speed to pellet the remaining solid.
- Quantification:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
 - Prepare a calibration curve using standard solutions of known concentrations of **(S)-N-Formylsarcosine** to quantify the concentration in the sample.
- Data Analysis:
 - Calculate the solubility as the concentration of the compound in the saturated supernatant, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

General Workflow for Solubility Determination



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Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion

While direct quantitative solubility data for **(S)-N-Formylsarcosine** is not readily available in the literature, the data for its close analogue, melphalan, provides a valuable starting point for researchers. Melphalan exhibits solubility in polar organic solvents such as DMSO and methanol and has limited solubility in aqueous media. The presence of the N-formyl group in **(S)-N-Formylsarcosine** is anticipated to modify these solubility characteristics. For precise applications, it is highly recommended that the solubility of **(S)-N-Formylsarcosine** be determined experimentally using standard methods such as the shake-flask protocol outlined in this guide.

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